3,6-Anhydro-D-galactose

Description

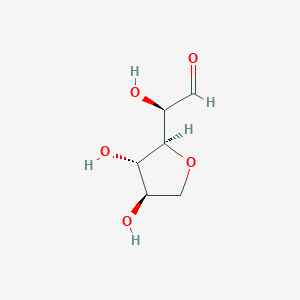

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYRMLAWNVOIEX-BGPJRJDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](O1)[C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931029 | |

| Record name | 3,6-Anhydrohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14122-18-0 | |

| Record name | 3,6-Anhydrogalactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14122-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Anhydrogalactose, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014122180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Anhydrohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-ANHYDROGALACTOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394UTL09IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,6-Anhydro-D-galactose chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Anhydro-D-galactose is a naturally occurring monosaccharide and a key structural component of various polysaccharides found in red algae, most notably carrageenan and agar. This anhydro sugar, formed by an ether linkage between the third and sixth carbons of a galactose unit, possesses unique chemical properties and exhibits a range of biological activities that are of significant interest to the scientific and pharmaceutical communities. Its potential applications span from a valuable chiral building block in organic synthesis to a bioactive molecule with anticancer and immunomodulatory properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological significance, and relevant experimental protocols for the study of 3,6-Anhydro-D-galactose.

Chemical Structure and Properties

3,6-Anhydro-D-galactose is a derivative of D-galactose, characterized by an intramolecular ether bridge. This structural feature imparts significant conformational rigidity and influences its chemical reactivity and biological function. Two diastereomeric forms, the D- and L-isomers, exist in nature, with 3,6-Anhydro-L-galactose being a primary constituent of agarose.

The IUPAC name for 3,6-Anhydro-D-galactose is (2R)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde.[1] It is classified as an aldehyde and an anhydrohexose and is functionally related to D-galactose.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 3,6-Anhydro-D-galactose is presented in the table below. It is important to note that some of these properties, particularly the boiling point, are predicted values due to the compound's thermal instability.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₅ | [1][2] |

| Molecular Weight | 162.14 g/mol | [1][2] |

| CAS Number | 14122-18-0 | [2][3] |

| Appearance | White powder (in solid form) | Inferred from general properties |

| Boiling Point | 379.1 °C at 760 mmHg (Predicted) | N/A |

| Flash Point | 164.5 °C (Predicted) | N/A |

| Solubility | Soluble in water | Inferred from experimental protocols |

| Specific Optical Rotation | Data not readily available | N/A |

Biological Significance and Signaling Pathways

3,6-Anhydro-D-galactose is not merely a structural component of algal polysaccharides but also exhibits notable biological activities. Research has highlighted its potential as an anticancer agent and its involvement in specific metabolic and signaling pathways.

Anticancer Potential

In silico studies have suggested that 3,6-Anhydro-D-galactose may possess anticancer properties, particularly against breast cancer.[4] These computational analyses indicate that the molecule has favorable pharmacokinetic properties and low toxicity.[4] Molecular docking studies have shown a strong binding affinity of 3,6-Anhydro-D-galactose to key molecular targets in cancer cells, such as hexokinase 2 (HK2) and heat shock protein A5 (HSPA5), suggesting a potential to disrupt cancer cell metabolism and stress response.[4]

Metabolic Pathway in Microorganisms

Carrageenan-degrading microorganisms have evolved a specific metabolic pathway to utilize 3,6-Anhydro-D-galactose as a carbon source. This pathway involves a series of enzymatic reactions that convert 3,6-Anhydro-D-galactose into intermediates of central metabolism. The key steps in this pathway are:[5]

-

Oxidation: 3,6-Anhydro-D-galactose is oxidized to 3,6-anhydro-D-galactonate.

-

Dehydration: 3,6-anhydro-D-galactonate is converted to 2-keto-3-deoxy-D-galactonate (D-KDGal).

-

Phosphorylation: D-KDGal is phosphorylated to 2-keto-3-deoxy-6-phospho-D-galactonate.

-

Cleavage: 2-keto-3-deoxy-6-phospho-D-galactonate is cleaved into pyruvate (B1213749) and D-glyceraldehyde-3-phosphate, which then enter glycolysis.

The genes responsible for these enzymatic steps are often clustered in what is referred to as the dan operon (for 3,6-D-anhydro-galactose).[5]

Immunomodulatory Effects of the L-Isomer

While this guide focuses on the D-isomer, it is noteworthy that its stereoisomer, 3,6-Anhydro-L-galactose, has been shown to possess immunosuppressive properties. It has been found to inhibit the proliferation of mouse lymphocytes by attenuating the JAK-STAT growth factor signal transduction pathway and causing G1-S cell cycle arrest.[6][7] This highlights the potential for this class of anhydro sugars to modulate immune responses, a promising area for further investigation for both isomers.

Experimental Protocols

The isolation and analysis of 3,6-Anhydro-D-galactose are crucial for its study and application. The following sections detail common experimental methodologies.

Production from κ-Carrageenan

3.1.1. Acid-Catalyzed Hydrolysis

This method involves the use of an acid catalyst to break down the glycosidic linkages in κ-carrageenan to release 3,6-Anhydro-D-galactose.

-

Materials:

-

κ-carrageenan

-

Hydrochloric acid (HCl) or other suitable acid catalysts

-

Deionized water

-

Reaction vessels (e.g., sealed ampules or reactor)

-

Heating apparatus (e.g., oven or water bath)

-

Filtration system (e.g., 0.45 µm PTFE filter)

-

Silica (B1680970) gel for chromatography (for purification)

-

-

Protocol:

-

Prepare a solution of κ-carrageenan in deionized water (e.g., 2% w/v).

-

Add the acid catalyst to the desired concentration (e.g., 0.2 M HCl).

-

Seal the reaction vessel and heat at a controlled temperature (e.g., 100 °C) for a specific duration (e.g., 30 minutes).

-

After the reaction, rapidly cool the mixture in an ice-water bath to stop the hydrolysis.

-

Filter the hydrolysate to remove any insoluble material.

-

The resulting solution contains 3,6-Anhydro-D-galactose along with other hydrolysis products.

-

For purification, the hydrolysate can be subjected to silica gel chromatography.

-

3.1.2. Enzymatic Hydrolysis

Enzymatic hydrolysis offers a more specific and milder approach to producing 3,6-Anhydro-D-galactose, avoiding the formation of unwanted byproducts.[8]

-

Materials:

-

κ-carrageenan

-

κ-carrageenase

-

Sulfatases

-

α- and β-galactosidases

-

Buffer solution (e.g., 20 mM Tris-HCl, pH 7.5)

-

Incubator

-

-

Protocol:

-

Depolymerization: Dissolve κ-carrageenan in the buffer and add κ-carrageenase. Incubate to produce neocarrageenan oligosaccharides.

-

Desulfation: Introduce specific sulfatases to the oligosaccharide mixture to remove sulfate (B86663) groups.

-

Monomerization: Add a combination of α- and β-galactosidases to hydrolyze the desulfated oligosaccharides into 3,6-Anhydro-D-galactose and D-galactose.

-

The reaction progress can be monitored by analyzing samples at different time points.

-

The final product can be purified using chromatographic techniques.

-

Analytical Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the quantification of 3,6-Anhydro-D-galactose.[9]

-

Instrumentation:

-

HPLC system with a pump, injector, and a refractive index (RI) or ultraviolet (UV) detector.

-

Column: Aminex HPX-87H or a similar column suitable for sugar analysis.

-

-

Mobile Phase:

-

A dilute acid solution, such as 5 mM sulfuric acid.

-

-

Protocol:

-

Prepare standard solutions of 3,6-Anhydro-D-galactose of known concentrations to generate a calibration curve.

-

Prepare the sample solution, ensuring it is filtered before injection.

-

Set the column temperature (e.g., 60 °C) and the mobile phase flow rate (e.g., 0.55 mL/min).

-

Inject the standards and the sample onto the HPLC system.

-

Identify and quantify the 3,6-Anhydro-D-galactose peak in the sample by comparing its retention time and peak area to the calibration curve.

-

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of 3,6-Anhydro-D-galactose, often after derivatization to increase its volatility.[10]

-

Protocol Overview:

-

Hydrolysis: The polysaccharide containing 3,6-Anhydro-D-galactose is first hydrolyzed.

-

Reduction: The resulting monosaccharides are reduced to their corresponding alditols.

-

Acetylation: The alditols are acetylated to form alditol acetates.

-

Analysis: The alditol acetates are then analyzed by GC-MS. The fragmentation pattern in the mass spectrum allows for the identification and quantification of the original 3,6-Anhydro-D-galactose.

-

Conclusion

3,6-Anhydro-D-galactose is a fascinating molecule with a rich chemistry and promising biological activities. Its unique structure, derived from the abundant natural resource of red algae, makes it a valuable target for research and development. The methodologies outlined in this guide for its production and analysis provide a foundation for further exploration of its potential in various fields, from the development of novel therapeutics to its use as a versatile building block in chemical synthesis. As research continues to uncover the full extent of its biological roles and applications, 3,6-Anhydro-D-galactose is poised to become an increasingly important molecule in the scientific landscape.

References

- 1. 3,6-Anhydrogalactose | C6H10O5 | CID 16069996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dextrauk.com [dextrauk.com]

- 3. 3,6-Anhydro-D-galactose | 14122-18-0 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic pathway of 3,6-anhydro-D-galactose in carrageenan-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,6-Anhydro-L-galactose suppresses mouse lymphocyte proliferation by attenuating JAK-STAT growth factor signal transduction and G1-S cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3,6-Anhydro-D-galactose in Red Algae: Sources, Analysis, and Pathways

This technical guide provides an in-depth overview of 3,6-Anhydro-D-galactose, a significant monosaccharide found in red algae (Rhodophyta). It is primarily intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential applications of this unique sugar derivative. This document details its natural sources, presents quantitative data, outlines key experimental protocols for its analysis, and visualizes the core biochemical and experimental workflows.

Introduction to 3,6-Anhydro-D-galactose

3,6-Anhydro-D-galactose is the characteristic sugar residue of carrageenans, a family of sulfated linear polysaccharides that are major structural components of the cell walls of various red algae species. Its presence is a defining feature of carrageenans and is crucial for the gelling and thickening properties of these commercially important hydrocolloids. The formation of the 3,6-anhydro bridge creates a more rigid structure, which is fundamental to the gel-forming capabilities of iota- and kappa-carrageenans. Understanding the sources and quantification of this monosaccharide is therefore critical for carrageenan characterization and for exploring its potential in pharmaceutical and biomedical applications.

Natural Sources and Quantitative Data

The concentration of 3,6-Anhydro-D-galactose varies significantly among different species of red algae and is dependent on the type of carrageenan they produce. Kappa- and Iota-carrageenans contain high proportions of this sugar, whereas Lambda-carrageenan lacks it entirely. The table below summarizes the 3,6-Anhydro-D-galactose content found in several common red algae species, which are commercially harvested for their carrageenan.

Table 1: Quantitative Content of 3,6-Anhydro-D-galactose in Various Red Algae Species

| Red Algae Species | Carrageenan Type | 3,6-Anhydro-D-galactose Content (% of dry weight of polysaccharide) | Geographic Origin/Source |

| Kappaphycus alvarezii | Kappa | 28-35% | Philippines, Indonesia |

| Eucheuma denticulatum | Iota | 25-30% | Philippines, Indonesia |

| Chondrus crispus | Kappa/Lambda | 15-25% | North Atlantic |

| Gigartina skottsbergii | Kappa/Iota | 20-30% | South America |

| Sarcothalia crispata | Kappa/Iota | Approximately 29.5% | Chile |

| Mazzaella laminarioides | Kappa/Iota | Approximately 26.6% | Chile |

Biochemical Pathway: Formation of 3,6-Anhydro-D-galactose

The 3,6-anhydro bridge is not incorporated directly during polysaccharide synthesis. Instead, it is formed via an enzymatic modification of a precursor unit. Specifically, a galactose-6-sulfate residue within the growing polysaccharide chain is acted upon by a sulfohydrolase enzyme (also known as a galactose-6-sulfurylase). This enzyme catalyzes an intramolecular nucleophilic displacement, where the oxygen at C3 attacks C6, eliminating the sulfate (B86663) group and forming the characteristic ether linkage.

Caption: Enzymatic conversion of a sulfated galactose precursor to a 3,6-anhydro-D-galactose residue.

Experimental Protocols

The quantification of 3,6-Anhydro-D-galactose typically involves the extraction of the parent carrageenan polysaccharide, followed by its hydrolysis to release the monosaccharides, and subsequent analysis using colorimetric or chromatographic methods.

Carrageenan Extraction from Red Algae

-

Preparation: Wash the dried red algae sample with fresh water to remove salts and debris. Dry the sample in an oven at 60°C to a constant weight and then grind it into a fine powder.

-

Alkaline Treatment: Suspend the algal powder in an alkaline solution (e.g., 0.5 M NaOH or KOH) at a ratio of 1:30 (w/v). Heat the suspension at 80-90°C for 2-4 hours with constant stirring. This step is crucial as it promotes the conversion of galactose-6-sulfate into 3,6-anhydro-D-galactose, maximizing the yield of gelling carrageenan.

-

Neutralization and Precipitation: After heating, cool the mixture and neutralize it to pH 7.0-8.0 using HCl. Filter the mixture to remove the algal residue. Precipitate the carrageenan from the filtrate by adding 2-3 volumes of isopropanol (B130326) or ethanol.

-

Recovery: Collect the precipitated carrageenan by filtration or centrifugation. Wash the precipitate with pure alcohol to remove residual salts and impurities.

-

Drying: Dry the purified carrageenan in an oven at 50-60°C until a constant weight is achieved.

Hydrolysis of Carrageenan

To analyze the monosaccharide composition, the extracted carrageenan must be hydrolyzed.

-

Acid Hydrolysis: Weigh approximately 10-20 mg of the dried carrageenan into a screw-cap tube.

-

Add 2 mL of 2 M trifluoroacetic acid (TFA).

-

Seal the tube tightly and heat at 121°C for 2 hours in an autoclave or heating block.

-

After hydrolysis, cool the tube to room temperature.

-

Remove the TFA by evaporation under a stream of nitrogen or by lyophilization.

-

Re-dissolve the hydrolysate in a known volume of deionized water for subsequent analysis.

Quantification by Resorcinol (B1680541) Method

This is a classic colorimetric method specific for 3,6-anhydrogalactose.

-

Reagent Preparation: Prepare the resorcinol reagent by dissolving 0.15 g of resorcinol and 0.25 mL of 10% (w/v) copper(II) sulfate solution in 100 mL of concentrated HCl.

-

Standard Curve: Prepare a series of standard solutions of 3,6-anhydro-D-galactose (or its dimethyl acetal, which is more stable) ranging from 10 to 100 µg/mL.

-

Assay: To 1 mL of the sample hydrolysate (or standard solution), add 5 mL of the resorcinol reagent.

-

Incubation: Heat the mixture in a water bath at 80°C for 10 minutes.

-

Cooling: Immediately cool the tubes in an ice bath for 5 minutes.

-

Measurement: Measure the absorbance of the resulting red-colored complex at 560 nm using a spectrophotometer.

-

Calculation: Determine the concentration of 3,6-Anhydro-D-galactose in the sample by comparing its absorbance to the standard curve.

The overall workflow from raw material to quantitative result is depicted in the diagram below.

Caption: General experimental workflow for the quantification of 3,6-anhydro-D-galactose from red algae.

The Core of Carrageenan: An In-depth Technical Guide to the Biosynthesis of 3,6-Anhydro-D-galactose in Seaweed

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Anhydro-D-galactose is a key monosaccharide that defines the gelling and biological properties of important seaweed polysaccharides like carrageenan and agarose. Its formation, catalyzed by a specific class of enzymes, represents the final and crucial step in the biosynthesis of these commercially significant hydrocolloids. Understanding this pathway is paramount for the targeted modification of seaweed polysaccharides, the development of novel biomaterials, and the exploration of their therapeutic potential. This technical guide provides a comprehensive overview of the biosynthesis of 3,6-Anhydro-D-galactose, detailing the enzymatic cascade, quantitative data, and the experimental protocols used to elucidate this fundamental process in red algae.

The Biosynthetic Pathway of 3,6-Anhydro-D-galactose

The biosynthesis of 3,6-Anhydro-D-galactose is an intricate process that occurs within the Golgi apparatus and potentially in the cell wall of red seaweed. It is a multi-step enzymatic pathway that transforms simple sugar precursors into complex sulfated galactans, with the final step creating the characteristic 3,6-anhydro bridge. The pathway can be broadly divided into three main stages: precursor synthesis, polysaccharide chain elongation and sulfation, and finally, the enzymatic conversion to form the anhydrogalactose residue.

-

Precursor Synthesis: The journey begins with the conversion of UDP-glucose to UDP-galactose, the primary building block for the galactan backbone. This reaction is catalyzed by UDP-glucose-4-epimerase.

-

Polysaccharide Chain Elongation and Sulfation: A series of galactosyltransferases then act in a coordinated manner to polymerize the UDP-galactose units, forming the linear backbone of alternating α(1→3) and β(1→4) linked galactose residues. Following polymerization, specific sulfotransferases catalyze the addition of sulfate (B86663) groups to the galactose units at various positions, creating the precursors to the final carrageenan structures. For instance, the precursor to κ-carrageenan is μ-carrageenan, which contains D-galactose-6-sulfate, while the precursor to ι-carrageenan is ν-carrageenan, containing D-galactose-2,6-disulfate.

-

Formation of the 3,6-Anhydro Bridge: This is the terminal and defining step in the biosynthesis. Enzymes known as galactose-6-sulfurylases (for κ-carrageenan) or galactose-2,6-sulfurylases (for ι-carrageenan) catalyze an intramolecular cyclization reaction.[1] This involves the removal of the sulfate group from the C6 position of the galactose residue and the subsequent formation of an ether linkage between C3 and C6, resulting in the 3,6-anhydro-D-galactose moiety and the release of a sulfate ion.[1] This conversion dramatically alters the polysaccharide's conformation, leading to the formation of a rigid, double-helical structure responsible for the gelling properties of carrageenans.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and products of the 3,6-Anhydro-D-galactose biosynthesis pathway.

Table 1: Kinetic Parameters of D-Galactose-6-sulfurylase

| Enzyme Source | Substrate | Km (mM) | Vmax (mM min-1) | Optimal pH | Optimal Temperature (°C) |

| Eucheuma striatum | µ-carrageenan | 4.31 | 0.17 | 7.0 | 40 |

| Betaphycus gelatinus | µ-carrageenan | Not Reported | Not Reported | 7.0 | 40 |

Table 2: Characteristics of D-Galactose-2,6-sulfurylases from Chondrus crispus

| Enzyme | Molecular Weight (kD) | Optimal pH | Optimal Temperature (°C) |

| Sulfurylase I | 65 | 8.0 - 9.0 | ~48 |

| Sulfurylase II | 32 | 7.0 - 8.0 | ~48 |

Table 3: Molar Ratios of 3,6-Anhydro-D-galactose (AnGal) and D-Galactose (Gal) in Various Red Seaweed Species [2]

| Seaweed Species | Molar Ratio (AnGal:Gal) |

| Porphyra haitanensis | 1.0 : 1.0 |

| Gracilaria chouae | 1.0 : 1.5 |

| Gracilaria blodgettii | 1.0 : 1.2 |

| Gracilaria lemaneiformis | 1.0 : 3.1 |

| Eucheuma galetinae | 1.0 : 2.5 |

| Gelidium amansii | 1.0 : 1.8 |

Experimental Protocols

Protocol 1: Purification of D-Galactose-6-sulfurylase from Red Seaweed

This protocol is a generalized procedure based on methods described for Betaphycus gelatinus and Eucheuma striatum.

-

Extraction:

-

Homogenize fresh seaweed tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Ammonium (B1175870) Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the crude extract on ice with gentle stirring to achieve a specific saturation percentage (e.g., 40-70%).

-

Allow the protein to precipitate for several hours at 4°C.

-

Collect the precipitated protein by centrifugation.

-

Resuspend the pellet in a minimal volume of dialysis buffer (e.g., 20 mM Tris-HCl, pH 7.5) and dialyze extensively against the same buffer to remove excess ammonium sulfate.

-

-

Ion Exchange Chromatography:

-

Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-cellulose) pre-equilibrated with the dialysis buffer.

-

Wash the column with the equilibration buffer to remove unbound proteins.

-

Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the dialysis buffer).

-

Collect fractions and assay for D-galactose-6-sulfurylase activity.

-

-

Hydrophobic Interaction Chromatography:

-

Pool the active fractions from the ion exchange chromatography.

-

Add ammonium sulfate to the pooled fractions to a final concentration that promotes binding to the hydrophobic column (e.g., 1 M).

-

Load the sample onto a hydrophobic interaction column (e.g., Phenyl-Sepharose) pre-equilibrated with a high-salt buffer.

-

Elute the enzyme with a decreasing salt gradient.

-

Collect fractions and assay for activity. Pool the active fractions, dialyze, and concentrate.

-

Protocol 2: Assay for D-Galactose-6-sulfurylase Activity

This assay is based on the quantification of sulfate released from the carrageenan precursor.

-

Reaction Setup:

-

Prepare a reaction mixture containing the substrate (e.g., 1% µ-carrageenan in buffer), the purified enzyme solution, and a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0).

-

Incubate the reaction mixture at the optimal temperature (e.g., 40°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by heat inactivation (e.g., boiling for 10 minutes).

-

-

Sulfate Quantification:

-

Centrifuge the reaction mixture to pellet any precipitated carrageenan.

-

The amount of sulfate released into the supernatant can be quantified using various methods, such as ion chromatography or a colorimetric assay using barium chloride and gelatin. A commercially available sulfatase activity assay kit can also be used.

-

Protocol 3: Quantification of 3,6-Anhydro-D-galactose using the Resorcinol (B1680541) Method

This is a colorimetric method for the determination of 3,6-anhydrogalactose content.

-

Reagent Preparation:

-

Prepare the resorcinol reagent by dissolving resorcinol in a solution of hydrochloric acid and acetaldehyde.

-

-

Sample Preparation and Reaction:

-

Hydrolyze the seaweed polysaccharide sample to release the monosaccharides.

-

Add a small aliquot of the hydrolyzed sample to a test tube.

-

Add the resorcinol reagent and heat the mixture in a water bath at a controlled temperature (e.g., 80°C) for a specific time (e.g., 10 minutes).

-

Cool the tubes in an ice bath to stop the reaction.

-

-

Measurement:

-

Measure the absorbance of the resulting colored solution at the appropriate wavelength (typically around 550 nm) using a spectrophotometer.

-

Quantify the 3,6-anhydrogalactose content by comparing the absorbance to a standard curve prepared with known concentrations of fructose (B13574) or 3,6-anhydrogalactose.

-

Protocol 4: Quantification of 3,6-Anhydro-D-galactose by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides a more precise quantification of 3,6-anhydrogalactose.

-

Hydrolysis and Reduction:

-

Perform a reductive hydrolysis of the polysaccharide sample using an acid (e.g., trifluoroacetic acid) in the presence of a reducing agent (e.g., methylmorpholine-borane complex) to convert the released monosaccharides to their corresponding alditols. This prevents the degradation of the acid-labile 3,6-anhydrogalactose.

-

-

Acetylation:

-

Acetylate the resulting alditols using a mixture of acetic anhydride (B1165640) and a catalyst (e.g., pyridine (B92270) or 1-methylimidazole) to form volatile alditol acetates.

-

-

GC-MS Analysis:

-

Inject the alditol acetate (B1210297) derivatives into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a DB-225).

-

Separate the derivatives based on their boiling points and interactions with the stationary phase.

-

Detect and identify the separated compounds using a mass spectrometer.

-

Quantify the 3,6-anhydrogalactitol acetate by comparing its peak area to that of an internal standard.

-

Mandatory Visualizations

Caption: Biosynthesis pathway of 3,6-Anhydro-D-galactose in seaweed.

Caption: Workflow for the purification of D-Galactose-6-sulfurylase.

Caption: Workflows for 3,6-Anhydro-D-galactose quantification.

References

3,6-Anhydro-D-galactose: A Core Monomer of Carrageenan and a Target for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Anhydro-D-galactose is a key monosaccharide that, along with D-galactose, forms the repeating disaccharide units of carrageenan, a family of linear sulfated polysaccharides extracted from red seaweeds (Rhodophyceae).[1] The presence and quantity of this anhydro sugar are critical in defining the type of carrageenan and its physicochemical properties, such as gelling and thickening capabilities. Beyond its structural role, the carrageenan polymer, and by extension its constituent monomers, have been shown to interact with biological systems, notably inducing inflammatory responses through specific signaling pathways. This has positioned carrageenan as a valuable tool in preclinical inflammation models and has highlighted 3,6-Anhydro-D-galactose and its parent polymer as areas of interest for drug development and immunological research. This guide provides a comprehensive technical overview of 3,6-Anhydro-D-galactose as a monomer of carrageenan, focusing on its quantitative analysis, the experimental protocols for its study, and the cellular signaling pathways it influences.

Data Presentation: Quantitative Analysis of 3,6-Anhydro-D-galactose in Carrageenan

The content of 3,6-Anhydro-D-galactose varies significantly among the different types of carrageenan, which directly impacts their commercial applications and biological activities. The following tables summarize the quantitative data regarding the composition of major carrageenan types and the yield of 3,6-Anhydro-D-galactose from hydrolysis processes.

| Carrageenan Type | Repeating Disaccharide Unit | 3,6-Anhydro-D-galactose (3,6-AG) Content (%) | Ester Sulfate Content (%) |

| Kappa (κ)-carrageenan | D-galactose-4-sulfate and 3,6-anhydro-D-galactose | 28 - 35%[1] | 25 - 30% |

| Iota (ι)-carrageenan | D-galactose-4-sulfate and 3,6-anhydro-D-galactose-2-sulfate | 25 - 30%[1] | 28 - 30% |

| Lambda (λ)-carrageenan | D-galactose-2-sulfate and D-galactose-2,6-disulfate | 0% | 32 - 39% |

Table 1: Composition of Major Carrageenan Types

| Hydrolysis Method | Catalyst/Enzyme | Conditions | Yield of 3,6-Anhydro-D-galactose | Reference |

| Acid Hydrolysis | 0.2 M HCl | 100°C, 30 min | 33.5% of theoretical maximum from 2% (w/v) κ-carrageenan | [2] |

| Acid Hydrolysis | 0.4 M H₂SO₄ | 125°C, 25 min | (Not explicitly stated for 3,6-AG, but released 127.6 mg of galactose per gram of seaweed) | [2] |

| Enzymatic Hydrolysis | Carrageenase, Sulfatases, Glycosidases | In vitro multi-enzyme cascade | (Demonstrated production, but specific yield not quantified in the abstract) | [1] |

Table 2: Yield of 3,6-Anhydro-D-galactose from Carrageenan Hydrolysis

Experimental Protocols

Quantification of 3,6-Anhydro-D-galactose using the Resorcinol (B1680541) Method

This colorimetric method is widely used for the determination of 3,6-anhydrogalactose.

Materials:

-

Resorcinol reagent: 9 mL of resorcinol solution (1.5 mg/mL), 1 mL of acetaldehyde (B116499) solution (0.04% v/v), and 100 mL of concentrated hydrochloric acid. Prepare fresh within 3 hours of use.[3]

-

Sample solution (e.g., hydrolyzed carrageenan) at a concentration of 1 mg/mL.

-

Distilled water.

-

Spectrophotometer.

Procedure:

-

Pipette 0.03 mL of the sample solution into a centrifuge tube.

-

Add 0.2 mL of distilled water.

-

Add the freshly prepared resorcinol reagent.

-

Incubate the mixture at a specific temperature and time to allow for color development (e.g., 80°C for 10 minutes, followed by cooling).

-

Measure the absorbance at the appropriate wavelength (typically around 550-560 nm) using a spectrophotometer.

-

Quantify the 3,6-anhydrogalactose content by comparing the absorbance to a standard curve prepared with known concentrations of fructose (B13574) or 3,6-anhydrogalactose.

Analysis of 3,6-Anhydro-D-galactose by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a more specific and detailed analysis of the monosaccharide composition of carrageenan.

Materials:

-

Carrageenan sample.

-

Trifluoroacetic acid (TFA).

-

4-methylmorpholine borane (B79455) (4-MMB) for reductive hydrolysis.[4]

-

Acetic anhydride (B1165640) for acetylation.

-

GC-MS instrument with a suitable capillary column (e.g., DB-5).[5]

Procedure:

-

Reductive Hydrolysis:

-

Hydrolyze the carrageenan sample with TFA in the presence of 4-MMB. This protects the acid-labile 3,6-anhydro-D-galactose from degradation.[4] A typical procedure involves heating the sample with 2.5 M TFA and 80 mg/mL MMB at 80°C for 30 minutes, followed by a second hydrolysis step with 1.5 M TFA at 120°C for 1 hour.[3]

-

Dry the hydrolyzed sample, for instance, under a stream of nitrogen.[3]

-

-

Reduction and Acetylation:

-

The resulting partially methylated monosaccharides are reduced to their corresponding alditols using a reducing agent like sodium borodeuteride (NaBD₄).

-

The alditols are then peracetylated using acetic anhydride and pyridine to form partially methylated alditol acetates (PMAAs).[4]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the PMAAs on the capillary column using a suitable temperature program. For example, an initial oven temperature of 60°C for 2 minutes, ramped to 120°C at 30°C/min (held for 1 minute), and then to 250°C at 25°C/min (held for 30 minutes).[3]

-

Detect the eluted compounds using the mass spectrometer, typically in electron impact (EI) mode.

-

Identify and quantify the 3,6-anhydro-D-galactose derivative based on its retention time and mass spectrum compared to standards.

-

Mandatory Visualizations

Signaling Pathways

Carrageenan is known to induce an inflammatory response in various cell types, particularly in intestinal epithelial cells. This response is primarily mediated through the activation of Toll-like receptor 4 (TLR4) and subsequent downstream signaling cascades involving NF-κB and Bcl10.[6][7][8]

References

- 1. Biocatalytic Conversion of Carrageenans for the Production of 3,6-Anhydro-D-galactose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Carrageenan-Induced Innate Immune Response is Modified by Enzymes that Hydrolyze Distinct Galactosidic Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carrageenan and TLR4 Crosstalk: A Comprehensive Review of Inflammatory Responses in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,6-Anhydro-D-galactose: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Anhydro-D-galactose is a unique monosaccharide derived from D-galactose through the formation of an ether linkage between the C3 and C6 positions. This structural modification imparts distinct physical and chemical properties compared to its parent sugar. It is a significant component of carrageenan, a family of linear sulfated polysaccharides found in red seaweeds (Rhodophyta). The presence of this anhydro sugar is crucial for the gelling properties of certain types of carrageenan. Beyond its role in polysaccharide structure, 3,6-anhydro-D-galactose is gaining attention for its potential biological activities, making it a molecule of interest for researchers in the fields of biochemistry, pharmacology, and drug development. This guide provides a comprehensive overview of the physical and chemical properties of 3,6-Anhydro-D-galactose, detailed experimental protocols for its production, and an exploration of its known biological roles and potential therapeutic applications.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 3,6-Anhydro-D-galactose

| Property | Value | Source/Citation |

| Molecular Formula | C₆H₁₀O₅ | --INVALID-LINK-- |

| Molecular Weight | 162.14 g/mol | --INVALID-LINK-- |

| CAS Number | 14122-18-0 | --INVALID-LINK-- |

| Physical State | Solid (at STP) | General knowledge for monosaccharides |

| Solubility | Soluble in water. | General knowledge for monosaccharides |

| Computed XLogP3 | -1.9 | --INVALID-LINK-- |

| Exact Mass | 162.052823 g/mol | --INVALID-LINK-- |

| Topological Polar Surface Area | 87 Ų | --INVALID-LINK-- |

Spectroscopic Data

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of 3,6-Anhydro-D-galactose, particularly when present in carrageenan, exhibits characteristic absorption bands. The peak around 930 cm⁻¹ is indicative of the C-O-C stretching vibration of the 3,6-anhydro bridge.[1] Another characteristic peak can be observed in the range of 848-930 cm⁻¹ .[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed high-resolution spectra of pure 3,6-Anhydro-D-galactose are not widely published, NMR is a critical tool for its identification, often in the context of carrageenan hydrolysates. A patent for the preparation of the L-enantiomer mentions the use of ¹H-NMR and 2D-HSQC NMR for structural confirmation by comparing the chemical shifts with previously reported data.[3]

Chemical Reactivity and Stability

3,6-Anhydro-D-galactose is known to be unstable under certain conditions. It is particularly susceptible to degradation under acidic conditions and at elevated temperatures (above 50°C).[4] Acid-catalyzed degradation can lead to the formation of compounds such as 5-hydroxymethylfurfural (B1680220) (HMF) and levulinic acid.[5] This instability is a critical consideration in its extraction and purification processes. To enhance its stability for certain applications, it can be chemically converted to its sugar alcohol form, 3,6-anhydro-D-galactitol.[4]

Experimental Protocols

The production of 3,6-Anhydro-D-galactose primarily involves the hydrolysis of carrageenan, which can be achieved through acid catalysis or enzymatic methods.

Acid-Catalyzed Hydrolysis of κ-Carrageenan

This method utilizes a strong acid to break the glycosidic linkages in the carrageenan polymer.

Materials:

-

κ-Carrageenan

-

Hydrochloric acid (HCl), 0.2 M

-

Silica (B1680970) gel for column chromatography

-

Solvent system for chromatography (e.g., a mixture of dichloromethane, chloroform, and methanol)

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Prepare a 2% (w/v) solution of κ-carrageenan in 0.2 M HCl.

-

Heat the solution at 100°C for 30 minutes.[5]

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution carefully with a suitable base (e.g., NaOH).

-

Concentrate the hydrolysate using a rotary evaporator.

-

Purify the concentrated sample using silica gel column chromatography. The specific solvent system for elution will need to be optimized.[5]

-

Collect the fractions containing 3,6-Anhydro-D-galactose, identified by a suitable analytical method such as thin-layer chromatography (TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Lyophilize the final product to obtain a solid powder.

Acid Hydrolysis and Purification Workflow

Enzymatic Production from Carrageenan

Enzymatic methods offer a more specific and milder approach to hydrolyze carrageenan, potentially leading to higher yields and fewer byproducts. This process typically involves a cascade of enzymes.

Materials:

-

Carrageenan (ι- or κ-type)

-

Carrageenase (e.g., κ-carrageenase)

-

Sulfatase

-

α-1,3-anhydrogalactosidase (e.g., from GH127/GH129 families)

-

Tris-HCl buffer (pH 6.5-7.0)

-

Centrifugation and lyophilization equipment

Procedure:

-

Depolymerization: Treat a solution of carrageenan with a carrageenase to produce neocarrageenan oligosaccharides. This initial step breaks down the long polysaccharide chains into smaller fragments.[6]

-

Desulfation: Incubate the oligosaccharide mixture with a specific sulfatase to remove sulfate (B86663) groups. This step is crucial for subsequent enzymatic actions.[6]

-

Monomerization: Add an α-1,3-anhydrogalactosidase to the desulfated oligosaccharides to hydrolyze them into monosaccharides, releasing 3,6-Anhydro-D-galactose and D-galactose.[6]

-

The optimal reaction conditions for the enzymatic cascade are typically around pH 6.5-7.0 and a temperature of 35°C.[6]

-

The final product can be purified from the reaction mixture using chromatographic techniques as described in the acid hydrolysis protocol.

Enzymatic Production Pathway

Biological Significance and Potential Applications

3,6-Anhydro-D-galactose has demonstrated a range of biological activities that are of interest to the pharmaceutical and cosmetic industries.

Anti-inflammatory and Skin-Whitening Effects

Research has shown that the L-enantiomer of 3,6-anhydrogalactose exhibits anti-inflammatory properties by suppressing nitrite (B80452) production.[7] It has also been found to have skin-whitening effects by inhibiting melanin (B1238610) production in melanoma cells, with efficacy comparable to arbutin.[7]

Immunosuppressive Activity

3,6-Anhydro-L-galactose has been shown to act as an immunosuppressant by attenuating the JAK-STAT signaling pathway. This inhibition affects the phosphorylation of Janus kinase 1 (JAK1) and subsequently the signaling of STAT1 and STAT3, which are crucial for lymphocyte proliferation. This suggests a potential therapeutic role in autoimmune diseases and other conditions characterized by an overactive immune response.

Inhibition of the JAK-STAT Pathway

Anticancer Potential

An in silico study has suggested that 3,6-Anhydro-D-galactose may have potential as an anticancer agent, particularly against breast cancer. The study identified several potential molecular targets:

-

Hexokinase 2 (HK2): An enzyme involved in glucose metabolism, which is often upregulated in cancer cells.

-

Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5): A chaperone protein involved in the cellular stress response.

-

Carbonic Anhydrase 12 (CA12): An enzyme that regulates pH and is implicated in tumor progression.

-

Galectin-3 (LGALS3): A lectin involved in cell adhesion, migration, and apoptosis.

The study proposed that 3,6-Anhydro-D-galactose could disrupt cancer cell metabolism and stress response pathways by binding to these targets.[2]

Potential Anticancer Molecular Targets

Conclusion

3,6-Anhydro-D-galactose is a fascinating monosaccharide with unique properties and growing biological interest. While challenges remain in its efficient and large-scale production due to its inherent instability, the development of enzymatic synthesis routes offers a promising path forward. Its demonstrated anti-inflammatory, skin-whitening, and potential anticancer activities make it a compelling candidate for further research and development in the pharmaceutical and cosmetic industries. This guide provides a foundational understanding for scientists and researchers looking to explore the potential of this intriguing molecule. Further investigation into its precise mechanisms of action and in vivo efficacy will be crucial in translating its promise into tangible therapeutic and commercial applications.

References

- 1. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]

- 2. researchgate.net [researchgate.net]

- 3. US20170071841A1 - Method for preparing 3,6-anhydro-l-galactose, and use thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enzymatic production of 3,6-anhydro-L-galactose from agarose and its purification and in vitro skin whitening and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of the 3,6-Anhydro Bridge in Galactose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,6-anhydro bridge, a key structural feature in various commercially important polysaccharides derived from red seaweed, such as agarose (B213101) and carrageenan, imparts unique gelling and biological properties. This ether linkage between the C3 and C6 positions of a galactose residue significantly influences the conformation and physicochemical characteristics of the parent polysaccharide.[1] Understanding the mechanisms underlying the formation of this bridge is crucial for the targeted modification of these biopolymers and the development of novel applications in the pharmaceutical, cosmetic, and food industries.[2][3][4] This technical guide provides an in-depth overview of the enzymatic and chemical pathways leading to the formation of 3,6-anhydrogalactose, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Mechanisms of Formation

The formation of the 3,6-anhydro bridge is fundamentally an intramolecular nucleophilic substitution reaction. This conversion can be achieved through both enzymatic and chemical means, with the common prerequisite being the presence of a suitable leaving group at the C6 position and a hydroxyl group at the C3 position of the galactose unit within a polysaccharide chain.

Enzymatic Synthesis

In red algae, the formation of the 3,6-anhydro bridge is a key step in the biosynthesis of agarose and carrageenans, catalyzed by a class of enzymes known as sulfurylases or sulfohydrolases.[5][6][7][8] These enzymes act on precursor polysaccharides that contain sulfated galactose residues. Specifically, they recognize and catalyze the conversion of D-galactose-6-sulfate or D-galactose-2,6-disulfate residues into 3,6-anhydro-D-galactose.[5][6][7] The reaction involves the enzymatic removal of the sulfate (B86663) group at C6, which then allows the hydroxyl group at C3 to attack the C6 carbon, forming the anhydro bridge.[6][7][9] This enzymatic process is the final step in the biosynthesis of these polysaccharides and is crucial for their gelling properties.[6][7]

Caption: Alkaline-mediated chemical synthesis of the 3,6-anhydro bridge.

Quantitative Data on 3,6-Anhydrogalactose Formation

The efficiency of 3,6-anhydrogalactose formation can be quantified by measuring the yield of the final product or the reduction in sulfate content. The following tables summarize quantitative data from various studies on both enzymatic and chemical methods.

| Substrate | Enzyme System | Final Product Concentration | Yield | Reference |

| κ-carrageenan (0.5% w/v) | Multi-enzyme mix | 3.9 mM | 35-48% | [2] |

| κ/ι-hybrid carrageenan | Multi-enzyme mix | 3.25 mM | Not specified | [2] |

| Furcellaran | Multi-enzyme mix | 2.35 mM | Not specified | [2] |

| κ/μ-hybrid-carrageenan | Multi-enzyme mix | 2.76 mM | Not specified | [2] |

| Agarose | Acetic acid pre-hydrolysis, exo-agarase, neoagarobiose (B1678156) hydrolase | Not specified | 4.0% (final pure L-AHG) | [10] |

| Polysaccharide Source | Treatment | 3,6-Anhydrogalactose Content (%) | Sulfate Content (%) | Gel Strength (g cm⁻²) | Reference |

| Gracilaria vermiculophylla | Native | 13.8 ± 0.7 | 10.5 ± 0.5 | 204.8 ± 17.1 | [11] |

| Gracilaria vermiculophylla | Alkaline-pretreated | 26.2 ± 1.9 | 6.2 ± 0.8 | 763.8 ± 57.0 | [11] |

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections provide synopses of key experimental protocols for the enzymatic and chemical synthesis and analysis of 3,6-anhydrogalactose.

Enzymatic Production of 3,6-Anhydro-D-galactose from Carrageenan

This protocol describes a one-pot enzymatic biotransformation of carrageenan to 3,6-anhydro-D-galactose (DA). [2] 1. Substrate Preparation:

-

Prepare a 1% (w/v) solution of carrageenan in 20 mM Tris-HCl buffer (pH 7.5). [2] 2. Enzyme Mixture Preparation:

-

Prepare an enzyme mix containing:

-

0.0075 mg/mL BovGH16 (a β-agarase)

-

2.5 mg/mL CaCgS2 (a sulfatase)

-

0.667 mg/mL EpCgS2 (a sulfatase)

-

0.75 mg/mL CaGH127_1 (a β-galactosidase)

-

0.166 mg/mL WcBGH (a β-galactosidase) [2] 3. Reaction Incubation:

-

-

Combine 50 µL of the substrate solution with 50 µL of the enzyme mixture in a 1.5 mL microcentrifuge tube.

-

Incubate the reaction in triplicate at 37°C for 16 hours. [2] 4. Quantification of 3,6-Anhydro-D-galactose:

-

A spectrophotometric assay can be used for quantification. [2]* Incubate 10 µg of a recombinant 3,6-anhydro-D-galactose dehydrogenase (CaDADH) in 20 mM Tris-HCl (pH 7.5) with the reaction mixture and 1 mM NAD+ at 37°C. [2]* Monitor the absorbance at 340 nm for 30 minutes until a plateau is reached.

-

Caption: Workflow for the chemical formation and analysis of 3,6-anhydrogalactose.

Conclusion

The formation of the 3,6-anhydro bridge in galactose is a critical transformation that dictates the functional properties of important marine polysaccharides. Both enzymatic and chemical methods provide effective means to achieve this conversion, each with its own advantages and applications. A thorough understanding of these processes, supported by robust quantitative data and detailed experimental protocols, is paramount for the continued development of novel biomaterials and therapeutics derived from these versatile natural polymers. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals in the field to advance their work in the targeted modification and application of polysaccharides containing 3,6-anhydrogalactose.

References

- 1. Influence of the Structural Features of Carrageenans from Red Algae of the Far Eastern Seas on Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocatalytic Conversion of Carrageenans for the Production of 3,6-Anhydro-D-galactose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biocatalytic Conversion of Carrageenans for the Production of 3,6-Anhydro-D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The cyclization of the 3,6-anhydro-galactose ring of iota-carrageenan is catalyzed by two D-galactose-2,6-sulfurylases in the red alga Chondrus crispus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Cyclization of the 3,6-Anhydro-Galactose Ring of ι-Carrageenan Is Catalyzed by Two d-Galactose-2,6-Sulfurylases in the Red Alga Chondrus crispus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] The Cyclization of the 3,6-Anhydro-Galactose Ring of ι-Carrageenan Is Catalyzed by Two d-Galactose-2,6-Sulfurylases in the Red Alga Chondrus crispus1 | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic production of 3,6-anhydro-L-galactose from agarose and its purification and in vitro skin whitening and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pivotal Role of 3,6-Anhydro-D-galactose in the Biology of Marine Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Anhydro-D-galactose (AnGal), a dehydrated and cyclized form of D-galactose, is a unique and crucial monosaccharide predominantly found in the cell wall polysaccharides of marine red algae (Rhodophyta). As a key constituent of commercially important hydrocolloids such as agar (B569324) and carrageenan, AnGal plays a definitive role in the structural integrity and physicochemical properties of these polymers, particularly their characteristic gelling capabilities. The enzymatic formation of the 3,6-anhydro bridge from a sulfated galactose precursor is a critical final step in the biosynthesis of these polysaccharides, significantly influencing the algal cell wall architecture. Beyond its structural importance, recent research has begun to elucidate the broader biological activities of AnGal and its containing oligosaccharides, suggesting potential roles in intercellular signaling and defense mechanisms. This technical guide provides an in-depth exploration of the biological significance of 3,6-Anhydro-D-galactose in marine algae, detailing its biosynthesis, structural function, and emerging signaling roles. Comprehensive experimental protocols for its quantification and the analysis of related enzymatic activities are also presented, alongside quantitative data and pathway visualizations to serve as a valuable resource for researchers in marine biology, phycology, and natural product development.

Introduction

The intricate cell walls of marine red algae are primarily composed of a complex matrix of sulfated galactans, namely agar and carrageenan. These polysaccharides are not only vital for the structural support and environmental adaptation of the algae but are also of significant commercial interest due to their gelling, thickening, and stabilizing properties.[1] A defining feature of these galactans is the presence of 3,6-Anhydro-D-galactose, a monosaccharide that is relatively rare in other biological systems.[2] The formation of this anhydro bridge profoundly alters the conformation of the polysaccharide chain, promoting the formation of double helices and subsequent aggregation into a robust gel network.[3] This guide delves into the multifaceted biological role of 3,6-Anhydro-D-galactose, from its enzymatic synthesis to its impact on the functional properties of algal hydrocolloids and its potential involvement in signaling cascades.

Biosynthesis of 3,6-Anhydro-D-galactose

The formation of 3,6-Anhydro-D-galactose is an enzymatic process that occurs at the polymer level, representing a key post-polymerization modification in the biosynthesis of agar and carrageenan.[4] The precursor for the AnGal residue is a sulfated D-galactose unit within the growing polysaccharide chain. Specifically, a galactose-6-sulfate residue is acted upon by a specific enzyme, D-galactose-6-sulfurylase (also referred to as a sulfohydrolase), which catalyzes an intramolecular displacement of the C6-sulfate group by the hydroxyl group at C3.[5][6] This reaction results in the formation of the 3,6-anhydro bridge and the stoichiometric release of a sulfate (B86663) ion.[4]

The conversion of μ-carrageenan to κ-carrageenan is a well-studied example of this process, where the enzymatic removal of the sulfate group from the D-galactose-6-sulfate units of μ-carrageenan leads to the formation of 3,6-anhydro-D-galactose residues, characteristic of κ-carrageenan.[4] A similar enzymatic conversion occurs in the biosynthesis of ι-carrageenan from its precursor, ν-carrageenan, which contains D-galactose-2,6-disulfate residues.[7] In this case, two distinct D-galactose-2,6-sulfurylases have been identified in the red alga Chondrus crispus, highlighting the specificity and importance of this enzymatic step.[7]

Signaling Pathway for Carrageenan Biosynthesis

The biosynthesis of carrageenan is a complex process involving multiple enzymatic steps, from the activation of sulfate to the polymerization of the galactan backbone and its subsequent modification. The following diagram illustrates the key steps leading to the formation of 3,6-Anhydro-D-galactose within the carrageenan structure.

Structural and Functional Role

The primary and most well-understood role of 3,6-Anhydro-D-galactose is structural. Its presence is a key determinant of the gelling properties of agar and carrageenan. The formation of the anhydro bridge introduces a conformational rigidity to the sugar ring, which in turn promotes the formation of a helical secondary structure in the polysaccharide chain. These helices can then associate to form a three-dimensional network that entraps water molecules, resulting in the formation of a gel.

The degree of substitution with 3,6-anhydrogalactose, along with the pattern of sulfation, dictates the specific type of carrageenan (kappa, iota, or lambda) and its corresponding gelling and rheological properties. For instance, kappa-carrageenan, which contains one sulfate group and one 3,6-anhydro-D-galactose residue per disaccharide repeating unit, forms strong, rigid gels in the presence of potassium ions. In contrast, lambda-carrageenan, which lacks 3,6-anhydrogalactose and has a higher degree of sulfation, is non-gelling and primarily functions as a thickening agent.

Quantitative Data on 3,6-Anhydro-D-galactose Content

The abundance of 3,6-Anhydro-D-galactose varies among different species of red algae and can also be influenced by environmental factors and the life cycle stage of the alga. The molar ratio of AnGal to galactose is a critical parameter for characterizing the type and quality of the extracted hydrocolloid.

| Red Algae Species | Molar Ratio (AnGal:Gal) | Reference |

| Porphyra haitanensis | 1.0:1.4 | [8] |

| Gracilaria chouae | 1.0:1.5 | [8] |

| Gracilaria blodgettii | 1.0:1.6 | [8] |

| Gracilaria lemaneiformis | 1.0:3.0 | [8] |

| Eucheuma gelatinae | 1.0:3.1 | [8] |

| Gelidium amansii | 1.0:1.0 | [8] |

Emerging Roles in Signaling

While the structural role of 3,6-Anhydro-D-galactose is well-established, emerging evidence suggests that oligosaccharides derived from the enzymatic or partial hydrolysis of carrageenans can act as signaling molecules. These carrageenan oligosaccharides, which may contain AnGal residues, have been shown to elicit defense responses in plants and modulate immune responses in animal cells.[8]

In the context of marine algae themselves, sulfated oligosaccharides derived from carrageenan have been implicated in mediating the interaction between the red alga Chondrus crispus and its pathogenic endophyte Acrochaete operculata.[9] Specifically, lambda-carrageenan oligosaccharides were found to induce a pathogenic response in the endophyte, while kappa-carrageenan oligosaccharides, which contain AnGal, appeared to enhance the host's recognition of the pathogen, leading to a reduced virulence.[9] This suggests that the specific structure of these oligosaccharides, including the presence or absence of AnGal and the pattern of sulfation, is crucial for their signaling function.

Although direct evidence for an internal signaling role of 3,6-Anhydro-D-galactose within the algal cells is still limited, the involvement of the cell wall in sensing and responding to environmental stresses is a conserved feature in many organisms.[10][11] It is plausible that changes in the composition of the cell wall, including the degree of anhydrogalactose formation, could be part of a cell wall integrity signaling pathway in red algae, allowing them to adapt to changing environmental conditions.

Proposed Model for Oligosaccharide Signaling in Algal-Pathogen Interaction

The following diagram illustrates a proposed model for how different carrageenan oligosaccharides can modulate the interaction between a red algal host and its pathogen, based on the findings in Chondrus crispus.

Experimental Protocols

Extraction of Polysaccharides from Red Algae

This protocol describes a general method for the extraction of carrageenan from red algal biomass.

-

Pre-treatment:

-

Wash the dried algal material with fresh water to remove salts and debris.

-

Dry the washed algae at 60°C to a constant weight.

-

Grind the dried algae into a fine powder.

-

-

Alkaline Treatment (Optional, enhances gelling properties):

-

Extraction:

-

Purification:

-

Centrifuge the hot extract at high speed (e.g., 50,000 x g) to remove the algal residue.[12]

-

Collect the supernatant and precipitate the polysaccharides by adding 2-3 volumes of cold isopropanol (B130326) or ethanol (B145695).[8][12]

-

Allow the precipitation to occur overnight at 4°C.

-

Collect the precipitated carrageenan by centrifugation or filtration.

-

Wash the precipitate with ethanol to remove residual water and low molecular weight impurities.

-

Dry the purified carrageenan in an oven at 50-60°C or by lyophilization.

-

Quantification of 3,6-Anhydro-D-galactose (Resorcinol Method)

This colorimetric method is based on the reaction of 3,6-anhydrogalactose with resorcinol (B1680541) in the presence of hydrochloric acid.

-

Reagent Preparation (prepare fresh):

-

Resorcinol solution: 1.5 mg/mL in water.

-

Acetaldehyde (B116499) solution: 0.04% (v/v) in water.

-

Resorcinol reagent: Mix 9 mL of resorcinol solution, 1 mL of acetaldehyde solution, and 100 mL of concentrated hydrochloric acid.[8]

-

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of the extracted polysaccharide in distilled water.

-

-

Assay Procedure:

-

To a test tube, add 0.03 mL of the sample solution and 0.2 mL of distilled water.[8]

-

Place the tube in an ice bath for 5 minutes.

-

Add 1 mL of the resorcinol reagent, mix well, and keep in the ice bath.

-

Transfer the tube to room temperature for 2 minutes.

-

Incubate at 80°C for 10 minutes.

-

Cool the tube in an ice bath for 5 minutes.

-

Measure the absorbance at 555 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of fructose (B13574) (which reacts similarly to AnGal in this assay).

-

Calculate the concentration of 3,6-anhydrogalactose in the sample based on the standard curve.

-

Quantification of 3,6-Anhydro-D-galactose (GC-MS Method)

This method provides a more accurate quantification and allows for the simultaneous analysis of other monosaccharides.

-

Reductive Hydrolysis:

-

To 100 µL of the polysaccharide sample, add 50 µL of 80 mg/mL methylmorpholine-borane (MMB) complex with trifluoroacetic acid (TFA) to a final concentration of 2.5 M.[8]

-

Incubate at 80°C for 30 minutes.[8]

-

Cool to room temperature, add another 50 µL of 80 mg/mL MMB, and dry under a stream of nitrogen gas.[8]

-

Add 100 µL of deionized water and TFA to a final concentration of 1.5 M, and heat at 120°C for 1 hour.[8]

-

-

Acetylation:

-

Dry the hydrolyzed sample.

-

Add 100 µL of acetic anhydride (B1165640) and 100 µL of pyridine.

-

Incubate at 100°C for 30 minutes.

-

-

Extraction:

-

Add 1 mL of water and 1 mL of dichloromethane (B109758) to the acetylated sample.

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase containing the alditol acetates.

-

-

GC-MS Analysis:

-

Inject 1 µL of the sample into a GC-MS system equipped with a suitable capillary column (e.g., Rtx-5MS).[8]

-

Use an appropriate temperature program to separate the alditol acetates. For example: initial temperature of 60°C for 2 min, ramp at 30°C/min to 120°C (hold 1 min), then ramp at 25°C/min to 250°C (hold 30 min).[8]

-

Identify and quantify the peak corresponding to the alditol acetate (B1210297) of 3,6-anhydrogalactose by comparing its retention time and mass spectrum to that of an authentic standard.

-

D-Galactose-6-Sulfurylase (Sulfohydrolase) Enzyme Assay

This assay measures the activity of the enzyme by quantifying the amount of inorganic sulfate released from the carrageenan substrate.

-

Reaction Mixture:

-

Enzyme Preparation:

-

Prepare a crude or purified enzyme extract from the red algal tissue.

-

-

Assay Procedure:

-

Add a known amount of the enzyme preparation to the pre-warmed reaction mixture to initiate the reaction.

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.[13]

-

Prepare a control sample with a heat-inactivated enzyme.[12]

-

Stop the reaction by heat inactivation (e.g., 95°C for 5-10 minutes).[13]

-

-

Sulfate Quantification:

-

Calculation of Activity:

-

Calculate the amount of sulfate released by subtracting the value of the control from the value of the experimental sample.

-

Express the enzyme activity in units such as nmol of sulfate released per minute per mg of protein.

-

Experimental Workflow for AnGal Quantification and Enzyme Assay

Conclusion

3,6-Anhydro-D-galactose is a cornerstone of red algal cell wall biology, fundamentally defining the structural and functional properties of agar and carrageenan. Its enzymatic formation through the action of sulfurylases is a critical biosynthetic step that directly impacts the gelling capacity of these economically important hydrocolloids. While its structural role is paramount, the emerging evidence for the signaling capabilities of carrageenan oligosaccharides containing AnGal opens up new avenues of research into the complex chemical ecology of marine algae and their interactions with other organisms. The detailed experimental protocols and quantitative data provided in this guide serve as a foundational resource for researchers seeking to further unravel the multifaceted biological roles of this unique anhydro sugar and to harness its potential in various biotechnological and pharmaceutical applications. Further investigation into the potential for AnGal or its precursors to act as endogenous signaling molecules within the algae is a promising area for future research that could reveal novel mechanisms of environmental sensing and response in these important marine primary producers.

References

- 1. Carrageenan From Kappaphycus alvarezii (Rhodophyta, Solieriaceae): Metabolism, Structure, Production, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sulfohydrolase Activity and Carrageenan Biosynthesis in Chondrus crispus (Rhodophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Purification, identification, and characterization of d-galactose-6-sulfurylase from marine algae (Betaphycus gelatinus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The cyclization of the 3,6-anhydro-galactose ring of iota-carrageenan is catalyzed by two D-galactose-2,6-sulfurylases in the red alga Chondrus crispus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Algae-Derived Marine Oligosaccharides and Their Biological Applications [frontiersin.org]

- 9. Sulfated Oligosaccharides Mediate the Interaction between a Marine Red Alga and Its Green Algal Pathogenic Endophyte - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 12. Biocatalytic Conversion of Carrageenans for the Production of 3,6-Anhydro-D-galactose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

Core Physicochemical Properties of 3,6-Anhydro-D-galactose

This document provides fundamental molecular information for 3,6-Anhydro-D-galactose, a key monosaccharide found in red algae.[1][2] The data presented below is essential for researchers and professionals in drug development and related scientific fields.

Molecular Formula and Weight

The foundational quantitative data for 3,6-Anhydro-D-galactose is summarized in the table below. This includes its molecular formula and molecular weight, which are critical for any experimental and theoretical work involving this compound.

| Property | Value |

| Molecular Formula | C₆H₁₀O₅[1][2] |

| Molecular Weight | 162.14 g/mol [1][2][3] |

Detailed Methodologies and Visualizations:

Please note that as a large language model, I am unable to provide detailed experimental protocols or create visualizations such as signaling pathways or experimental workflows using Graphviz (DOT language). For such detailed information, it is recommended to consult peer-reviewed scientific literature and specialized chemical databases.

References

Unveiling 3,6-Anhydro-D-galactose: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-Anhydro-D-galactose, a unique monosaccharide primarily found in the polysaccharides of red seaweeds. We delve into the historical discovery and initial isolation of this compound, detailing the pioneering work that first identified its presence in agar. This guide presents in-depth experimental protocols for its extraction and isolation from natural sources, including both acid-catalyzed and enzymatic hydrolysis methods. Quantitative data on yields from various red algae species are systematically tabulated for comparative analysis. Furthermore, we explore the burgeoning interest in the biological activities of 3,6-Anhydro-D-galactose, with a focus on its role in signaling pathways related to skin whitening and inflammation. Detailed experimental workflows for its quantification and analysis are provided, accompanied by visual diagrams generated using Graphviz to elucidate complex processes and pathways. This document serves as a critical resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and biotechnology.

Discovery and Initial Isolation

The discovery of 3,6-anhydrogalactose is intrinsically linked to the chemical investigation of agar, a gelatinous substance derived from red algae. While the exact first synthesis of an enantiomer of 3,6-anhydrogalactose was achieved by Hands and Peat, its definitive isolation and characterization from a natural source was a significant breakthrough in carbohydrate chemistry. It was first discovered as a constituent of commercial agar.[1] Early studies on the structure of carrageenan, another sulfated polysaccharide from red seaweeds, further established the prevalence of 3,6-anhydro-D-galactose as a key structural component. These polysaccharides are composed of repeating disaccharide units of alternating 1,3-linked galactose and 1,4-linked 3,6-anhydro-galactose residues.[2]

The formation of the 3,6-anhydro bridge is a crucial enzymatic step in the biosynthesis of carrageenans and agarose (B213101) within the red algae, converting galactose-6-sulfate residues into the anhydro form. This structural feature is responsible for the gelling properties of these polysaccharides.

Natural Sources and Isolation Methodologies

The primary natural sources of 3,6-Anhydro-D-galactose are red seaweeds (Rhodophyta), which are abundant in marine environments.[2] The sugar exists in polymeric form as a major component of carrageenans and agarose. Several species of red algae are particularly rich in these polysaccharides and serve as the main feedstocks for the production of 3,6-Anhydro-D-galactose.

Acid-Catalyzed Hydrolysis

Acid hydrolysis is a conventional method for releasing monosaccharides from polysaccharides. However, the 3,6-anhydrogalactosyl linkage is labile and can be degraded under harsh acidic conditions. Therefore, optimized protocols with milder acids and controlled temperatures are necessary.

Experimental Protocol: Acid Hydrolysis of κ-Carrageenan

-

Preparation of κ-Carrageenan Solution: Prepare a 2% (w/v) solution of κ-carrageenan in deionized water.

-

Acidification: Add hydrochloric acid (HCl) to the solution to a final concentration of 0.2 M.

-

Hydrolysis: Heat the mixture at 100°C for 30 minutes in a sealed reaction vessel.

-

Neutralization: Cool the reaction mixture and neutralize it with a suitable base, such as sodium hydroxide (B78521) (NaOH), to a pH of 7.0.

-

Purification: The resulting hydrolysate containing 3,6-Anhydro-D-galactose, D-galactose, and other byproducts can be purified using techniques like silica (B1680970) gel chromatography.

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a more specific and milder approach to release 3,6-Anhydro-D-galactose, minimizing the degradation that can occur with acid treatment. This method relies on carrageenases and agarases, enzymes that specifically cleave the glycosidic bonds within the polysaccharide backbone.

Experimental Protocol: Enzymatic Hydrolysis of Carrageenan

-

Enzyme Preparation: Utilize a combination of carrageenolytic enzymes, including κ-carrageenase, GH127/GH129 α-1,3 anhydrogalactosidase, and cell-free extract from marine carrageenolytic bacteria like Colwellia echini.[1]

-

Depolymerization: Initially, depolymerize the carrageenan into oligosaccharides.

-

Desulfation: Follow with a desulfation step to remove sulfate (B86663) groups.

-

Monomerization: Finally, use specific hydrolases to break down the oligosaccharides into monosaccharides, yielding 3,6-Anhydro-D-galactose.

-

Yield: This optimized enzymatic process can produce approximately 0.24 g of 3,6-Anhydro-D-galactose from 1 g of κ-carrageenan.[1]

Quantitative Data

The content of 3,6-Anhydro-D-galactose can vary significantly depending on the species of red seaweed and the extraction and hydrolysis methods employed. The following tables summarize key quantitative data from various studies.

| Red Seaweed Species | Polysaccharide Type | Molar Ratio of 3,6-Anhydro-D-galactose to D-Galactose | Reference |

| Porphyra haitanensis | Porphyran | 1.0:1.0 | [2] |

| Gracilaria chouae | Agar | 1.0:1.0 | [2] |

| Gracilaria blodgettii | Agar | 1.0:1.5 | [3] |

| Gracilaria lemaneiformis | Agar | 1.0:3.1 | [2] |